molecular formula C11H21N B1346573 Undecanenitrile CAS No. 2244-07-7

Undecanenitrile

Cat. No.: B1346573
CAS No.: 2244-07-7
M. Wt: 167.29 g/mol
InChI Key: SZKKNEOUHLFYNA-UHFFFAOYSA-N
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Description

Undecanenitrile, also known as n-Decyl cyanide or 1-Cyanodecane, is an organic compound with the molecular formula C₁₁H₂₁N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to an undecane chain. This compound is used in various chemical applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Halogenoalkanes: Undecanenitrile can be synthesized by heating halogenoalkanes (such as 1-bromoundecane) under reflux with a solution of sodium or potassium cyanide in ethanol.

    From Amides: Another method involves dehydrating undecanoic acid amide using phosphorus (V) oxide (P₄O₁₀).

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for efficiency and yield. The use of continuous flow reactors and advanced distillation techniques ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium or potassium cyanide in ethanol for initial synthesis; other nucleophiles for further derivatization.

Major Products:

    Hydrolysis: Undecanoic acid.

    Reduction: Undecylamine.

    Substitution: Various nitrile derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which undecanenitrile exerts its effects involves the interaction of the cyano group with various molecular targets. The cyano group is highly reactive and can participate in nucleophilic addition and substitution reactions, influencing biochemical pathways and molecular interactions .

Comparison with Similar Compounds

Comparison: this compound is unique due to its straight-chain structure and the presence of a single cyano group. This simplicity allows for predictable reactivity and makes it a versatile intermediate in organic synthesis. In contrast, similar compounds with additional functional groups (e.g., oxo, bromo, methyl) exhibit different reactivity patterns and applications .

Properties

IUPAC Name

undecanenitrile
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InChI

InChI=1S/C11H21N/c1-2-3-4-5-6-7-8-9-10-11-12/h2-10H2,1H3
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InChI Key

SZKKNEOUHLFYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC#N
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Molecular Formula

C11H21N
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DSSTOX Substance ID

DTXSID3062289
Record name Undecanenitrile
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Molecular Weight

167.29 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name Undecanenitrile
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CAS No.

2244-07-7
Record name Undecanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biodegradability of undecanenitrile?

A1: this compound can be biodegraded by certain microbial species. Research has shown that enrichment cultures, developed using shale oil as the sole nitrogen source, effectively degraded aliphatic nitriles, including this compound. [, ] Specifically, a Pseudomonas fluorescens strain completely utilized this compound as both a carbon and nitrogen source. [, ] This suggests the potential for bioremediation strategies targeting this compound contamination.

Q2: How does the structure of this compound affect its biodegradation?

A2: The structure of nitriles, specifically the length of their carbon chain, influences their biodegradability. Research indicates that lighter nitriles are degraded more rapidly than heavier ones. [, ] For example, while Pseudomonas fluorescens readily degraded this compound, it struggled to metabolize stearonitrile, a nitrile with a significantly longer carbon chain. [, ] This suggests that chain length is a crucial factor in the biodegradation of nitriles.

Q3: Are there alternative methods for reducing this compound besides biodegradation?

A3: Yes, chemical reduction of this compound is possible. One study demonstrated that this compound could be effectively reduced to undecylamine using lithium in a solution of n-propylamine and ethylenediamine. [] This method employed 8.6 moles of lithium per mole of this compound to achieve the desired reduction. []

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